4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 2088941-77-7
VCID: VC2770114
InChI: InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
SMILES: COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Molecular Formula: C17H14FN3O4
Molecular Weight: 343.31 g/mol

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

CAS No.: 2088941-77-7

Cat. No.: VC2770114

Molecular Formula: C17H14FN3O4

Molecular Weight: 343.31 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester - 2088941-77-7

Specification

CAS No. 2088941-77-7
Molecular Formula C17H14FN3O4
Molecular Weight 343.31 g/mol
IUPAC Name methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Standard InChI Key PXPFZNKZQHQIIQ-UHFFFAOYSA-N
SMILES COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Canonical SMILES COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1

Introduction

The compound is precisely identified through various chemical identifiers that enable researchers to uniquely distinguish it from other similar compounds. This specific chemical entity is registered with the Chemical Abstracts Service (CAS) under the number 2088941-77-7, providing a standardized reference point for researchers worldwide. The molecule possesses a molecular formula of C17H14FN3O4, indicating its elemental composition of 17 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms arranged in a specific structural configuration .

Table 1: Chemical Identity of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

ParameterInformation
CAS Number2088941-77-7
IUPAC Namemethyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Molecular FormulaC17H14FN3O4
Molecular Weight343.31 g/mol
MDL NumberMFCD04038956
Product IdentifierVC2770114 (Vulcan Chem)
Product IdentifierMC111891 (MolCore)

Structural Characteristics

Molecular Structure

The imidazo[1,2-a]pyridine core bears a methoxy substituent at the 6-position, which contributes to the molecule's electronic properties and potential hydrogen-bonding interactions. The 3-position of this core structure is substituted with a carbonyl group that forms an amide linkage to a fluorinated benzoic acid methyl ester moiety. This complex arrangement of functional groups creates a three-dimensional structure with multiple potential binding sites for biological targets.

The fluorine atom at the 4-position of the benzoic acid portion provides enhanced metabolic stability and can influence the compound's lipophilicity and membrane permeability characteristics. The methyl ester group serves as a potential site for metabolic or chemical modification, which could be leveraged in prodrug design strategies or for creating structural analogs with varied pharmacokinetic properties.

Physical Properties

The physical properties of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester are determined by its structural features and molecular composition. While complete experimental physical data is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar compounds. The molecule has a molecular weight of 343.31 g/mol, placing it in a range that is generally favorable for oral bioavailability according to Lipinski's rule of five for drug-like compounds .

The presence of multiple aromatic rings contributes to the compound's rigidity and likely results in a crystalline solid at room temperature. The methoxy and ester groups, along with the amide linkage, provide potential hydrogen bond acceptor sites, while the amide N-H functions as a hydrogen bond donor. These characteristics influence the compound's solubility profile, with expected moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially limited solubility in more polar solvents like water.

The fluorine substituent likely influences the molecule's lipophilicity and may enhance its metabolic stability by preventing oxidative metabolism at that position. Additionally, the methyl ester group provides a site for potential hydrolysis, which could be relevant for its metabolic fate and pharmacokinetic profile if developed as a therapeutic agent.

Structural Identifiers and Nomenclature

For precise identification and communication about this chemical entity, various standardized structural identifiers are utilized in the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate, which systematically describes its structural components.

Additionally, the compound can be represented using various notational systems that encode its structure in string format. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22), which provides a unique string representation of its structure. The corresponding InChIKey, PXPFZNKZQHQIIQ-UHFFFAOYSA-N, serves as a condensed digital identifier that can be used for database searches and information retrieval.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1, providing another standardized way to represent its structure in a linear string format that can be interpreted by chemical software and databases.

Chemical Properties

Reactivity

The reactivity of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is largely determined by its functional groups. The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, potentially converting to the corresponding carboxylic acid. This reactivity could be exploited for derivatization or for developing prodrug strategies if the compound demonstrates promising biological activity.

The imidazo[1,2-a]pyridine core structure, being a heterocyclic system with multiple nitrogen atoms, can participate in various coordination chemistry interactions with metals and could serve as a site for electrophilic or nucleophilic reactions depending on the specific conditions. These reactive properties may be significant for understanding the compound's behavior in biological systems and for designing synthetic modifications to optimize its properties.

Stability

The stability profile of this compound is an important consideration for research applications and potential pharmaceutical development. The presence of the fluorine atom typically enhances metabolic stability by preventing oxidative metabolism at the substituted position. The imidazo[1,2-a]pyridine core is generally stable under physiological conditions, although it may be susceptible to degradation under strongly oxidizing environments.

Stability studies would be essential for determining the compound's shelf-life, appropriate storage conditions, and behavior under various physiological environments. These considerations are critical for any potential development of the compound for therapeutic applications or as a research tool in biological investigations.

Synthesis Methods

Conventional Synthesis Routes

The synthesis of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester typically involves multi-step organic reactions that build the complex molecular framework in a controlled manner. A conventional approach might begin with the preparation of the 6-methoxyimidazo[1,2-a]pyridine core structure, followed by functionalization at the 3-position to introduce the carbonyl group. This activated carbonyl species can then be coupled with the appropriate 4-fluoro-3-aminobenzoic acid methyl ester via amide bond formation.

The imidazo[1,2-a]pyridine core is often constructed through cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or similar electrophiles. The methoxy substituent at the 6-position can be introduced either before the cyclization step (by using an appropriately substituted 2-aminopyridine) or through subsequent functionalization of the formed imidazo[1,2-a]pyridine system .

The amide coupling step typically employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or similar reagents, often in combination with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reactivity and reduce side reactions. These methods provide the target compound with varying yields and purities, necessitating subsequent purification steps.

Alternative Synthesis Approaches

Alternative synthetic strategies may be employed to access 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, potentially offering advantages in terms of yield, selectivity, or scalability. One such approach might involve convergent synthesis, where the imidazo[1,2-a]pyridine portion and the fluorinated benzoic acid derivative are separately prepared and functionalized before being joined in a final coupling step.

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, could potentially be employed for constructing certain bonds in the molecule or for late-stage functionalization of preassembled scaffolds. Microwave-assisted synthesis might also provide advantages in terms of reaction time and efficiency for certain steps in the synthetic route .

Recent advances in flow chemistry and continuous processing methods could potentially be applied to the synthesis of this compound, offering benefits in terms of scalability, reproducibility, and safety, especially for reactions involving sensitive intermediates or harsh conditions. These modern synthetic approaches represent evolving alternatives to traditional batch processes for complex molecule synthesis.

Purification Techniques

The purification of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is critical for obtaining high-quality material for research applications. Column chromatography using silica gel as the stationary phase is a commonly employed technique for the purification of organic compounds of this complexity. Typically, gradient elution with appropriate solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) would be utilized to separate the target compound from reaction by-products and unreacted starting materials.

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, offers another powerful method for purification with higher resolution than conventional column chromatography. For crystalline compounds, recrystallization from suitable solvent systems can provide highly pure material while being amenable to larger scales. The selection of specific purification techniques would depend on factors such as the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.

Analytical techniques such as thin-layer chromatography (TLC), HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically employed to monitor reaction progress and assess the purity of the isolated compound. These methods provide complementary information about the identity and purity of the target molecule, ensuring that the material meets the required specifications for research or development purposes.

Analytical Methods

Spectroscopic Characterization

Spectroscopic methods play a crucial role in characterizing 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester and confirming its structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and potentially 19F-NMR (due to the presence of fluorine), provides detailed information about the structural arrangement and purity of the compound. Key NMR signals would include the methoxy protons, aromatic protons from both ring systems, the amide N-H, and the methyl ester group.

Infrared (IR) spectroscopy offers complementary information about functional groups present in the molecule, with characteristic absorption bands expected for the carbonyl groups (ester and amide), C-F bond, C-O stretching, and N-H stretching. Mass spectrometry provides precise molecular weight information and fragmentation patterns that help confirm the molecular structure, with the molecular ion peak expected at m/z 343.31 corresponding to the compound's molecular weight.

Ultraviolet-visible (UV-Vis) spectroscopy can provide information about electronic transitions in the molecule, which are influenced by the aromatic systems and conjugated structures present. These spectroscopic methods, when used in combination, provide robust confirmation of the compound's identity and purity, which is essential for research applications and potential development processes.

Chromatographic Techniques

Chromatographic techniques are essential for both analytical characterization and purification of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester. High-Performance Liquid Chromatography (HPLC) is particularly valuable for determining the purity of the compound and can be coupled with various detection methods such as UV detection, diode array detection (DAD), or mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reaction progress during synthesis and for preliminary purity assessment. The choice of mobile phase composition is critical for achieving adequate separation, with systems such as dichloromethane/methanol or hexane/ethyl acetate typically being suitable for compounds of this nature.

Gas Chromatography (GC) might be less applicable due to the relatively high molecular weight and potential thermal instability of the compound, although derivatization approaches could potentially enable GC analysis in certain situations. These chromatographic methods provide complementary information about the compound's properties and are indispensable tools in the analytical chemistry toolkit for characterizing complex organic molecules.

Other Analytical Approaches

Beyond spectroscopic and chromatographic methods, several other analytical approaches can provide valuable information about 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester. X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of functional groups.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the compound's thermal stability, melting point, and potential polymorphic forms, which are relevant considerations for formulation development if the compound progresses toward pharmaceutical applications.

Elemental analysis, providing the percentage composition of carbon, hydrogen, nitrogen, and other elements, serves as an additional confirmation of the compound's identity and purity. For biological applications, analytical methods to assess solubility, stability in biological media, and protein binding would be important for characterizing the compound's behavior under conditions relevant to its intended use.

Current Research and Future Perspectives

Research Gaps and Challenges

Despite the potential significance of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, several research gaps and challenges remain to be addressed. Comprehensive biological activity profiling is needed to identify specific targets or pathways affected by this compound, which would provide direction for potential therapeutic applications or use as a research tool .

Optimized synthetic routes that improve yield, reduce the number of steps, or enable more efficient scale-up would enhance the accessibility of this compound for research purposes. Additionally, detailed structure-activity relationship studies comparing this compound with structural analogs would provide valuable insights into the influence of specific structural features on biological activity and physicochemical properties.

For potential pharmaceutical applications, challenges related to solubility, stability, and pharmacokinetic properties would need to be addressed through formulation strategies or structural modifications. Comprehensive toxicological evaluation would also be essential for assessing the safety profile of the compound and guiding further development efforts if promising biological activity is identified.

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